![molecular formula C25H21ClN2O4 B3016892 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005146-91-7](/img/structure/B3016892.png)
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex molecule featuring multiple aromatic rings and a dihydro-2H-pyrrolo[3,4-d]isoxazole core. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of related compounds, such as 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole, involves the use of reactants like 4-chloroacetophenone oxime and the preparation of lithium diisopropylamide (LDA) in a tetrahydrofuran solvent . This suggests that the synthesis of the compound may also involve similar reactants and conditions, possibly with additional steps to introduce the o-tolyl group and form the dihydro-2H-pyrrolo[3,4-d]isoxazole ring system.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been determined using single-crystal X-ray analysis . This technique could be crucial for the unambiguous determination of the complex structure of the compound , especially considering the potential for regioisomers and conformational isomers due to the presence of multiple aromatic rings and heterocycles.
Chemical Reactions Analysis
The chemical reactions involving related compounds are regiospecific, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid . This indicates that the reactions leading to the synthesis of the compound would need to be carefully controlled to ensure the correct regiochemistry, particularly when forming the dihydro-2H-pyrrolo[3,4-d]isoxazole ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of carboxylic acid groups in related compounds leads to the formation of hydrogen-bonded dimers in the solid state . Although the compound does not contain carboxylic acid groups, the presence of aromatic rings and a heterocyclic core suggests it may exhibit significant intermolecular interactions, such as pi-pi stacking or hydrogen bonding with suitable functional groups. Additionally, the presence of chloro and methoxy substituents will influence the compound's polarity and solubility.
科学的研究の応用
Photoluminescent Materials Development
Researchers have been exploring π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units for their strong photoluminescence and photochemical stability. These materials, due to their good solubility and processability into thin films, are deemed suitable for electronic applications, including in the field of organic electronics (Beyerlein & Tieke, 2000).
Organic Optoelectronic Materials Synthesis
Symmetrically substituted diketopyrrolopyrrole derivatives synthesized under mild conditions have been studied for their photophysical properties. These derivatives exhibit potential applications in novel organic optoelectronic materials and biological systems, attributed to their enhanced water solubility and optical properties (Zhang et al., 2014).
Exploration of Isoxazole Derivatives
Isoxazole derivatives, such as 5-arylisoxazol-3-yl)chloromethanes, have been synthesized and analyzed for their potential in creating 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These compounds could be transformed further to include various substituent groups, indicating their versatility in chemical synthesis and potential applications in medicinal chemistry and materials science (Potkin et al., 2015).
Anti-corrosion Agents Development
Studies on tetrahydropyrimido-triazepine derivatives have explored their efficiency as anti-corrosion additives for mild steel in acidic environments. Through chemical, electrochemical, and surface analyses, these compounds have demonstrated significant inhibition efficiency, opening paths for their application in industrial corrosion protection (Benhiba et al., 2020).
Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes
Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes based on 6-phenyl-2,2‘-bipyridines has provided insights into d8−d8 and ligand−ligand interactions. These complexes, showing emission in fluid solutions at room temperature, could have implications for the development of new photoluminescent materials and their application in sensing and imaging technologies (Lai et al., 1999).
Pyrrole Derivatives as Anti-cancer Therapeutics
Pyrrole derivatives have been synthesized and evaluated for their potential as inhibitors of protein kinases involved in cancer progression. These studies provide a foundation for developing new anticancer therapeutics, highlighting the importance of pyrrole derivatives in medicinal chemistry and drug design (Kuznietsova et al., 2019).
特性
IUPAC Name |
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-15-7-3-5-9-19(15)28-22(16-11-13-17(31-2)14-12-16)21-23(32-28)25(30)27(24(21)29)20-10-6-4-8-18(20)26/h3-14,21-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUIIQOVQZUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4Cl)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3016809.png)
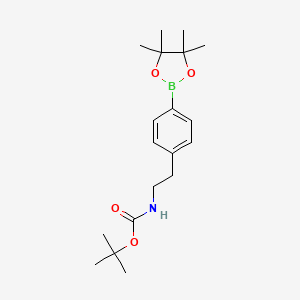
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B3016811.png)

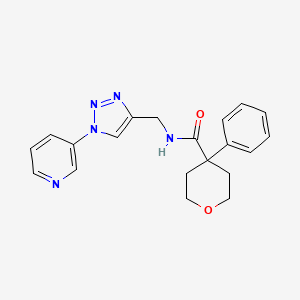
![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)
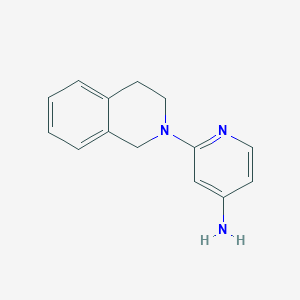

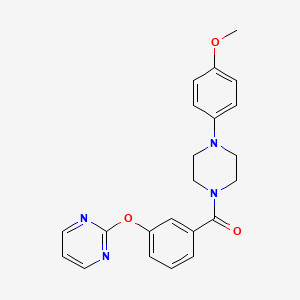
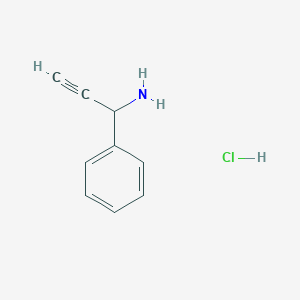
![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3016829.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)
